molecular formula C24H19BrN4O2 B2970477 (Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285526-54-6

(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2970477
CAS RN: 1285526-54-6
M. Wt: 475.346
InChI Key: IDBHAKLWXREEEK-YSMPRRRNSA-N
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Description

(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazole derivatives demonstrates advanced synthetic strategies and structural characterization techniques. For instance, novel methods for synthesizing pyrazole-based heterocycles involve detailed spectroscopic analysis to confirm their structures (Dawood et al., 2011), highlighting the compound's structural complexity and the importance of accurate characterization in research applications.

Biological Activity

Several studies investigate the biological activities of pyrazole derivatives, indicating their potential in developing new therapeutics. For example, certain pyrazole compounds have shown significant antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents (Sun et al., 2013). Additionally, their potential inhibitory effects on specific enzymes or cellular targets further suggest their applicability in designing drugs with precise mechanisms of action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-(benzyloxy)benzaldehyde with 3-bromobenzaldehyde to form the corresponding Schiff base, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "3-bromobenzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "Hydrazine hydrate", "Sodium acetate", "Ethanol", "Acetic acid", "Sodium hydroxide", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)benzaldehyde (1.0 equiv) and 3-bromobenzaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium acetate (2.0 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and add sodium hydroxide (2.0 equiv) to adjust the pH to 9-10. Extract the product with chloroform (3 x 20 mL).", "Step 6: Combine the organic layers and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent to obtain the desired product as a yellow solid." ] }

CAS RN

1285526-54-6

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.346

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15-

InChI Key

IDBHAKLWXREEEK-YSMPRRRNSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

solubility

not available

Origin of Product

United States

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